molecular formula C30H28N4 B11943980 2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene CAS No. 75615-05-3

2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene

Cat. No.: B11943980
CAS No.: 75615-05-3
M. Wt: 444.6 g/mol
InChI Key: APMRCQAMZADPEL-UHFFFAOYSA-N
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Description

2,13-diphenyl-1,2,12,13-tetrazapentacyclo[128003,1204,9015,20]docosa-4,6,8,15,17,19-hexaene is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the formation of the desired pentacyclic structure.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacophore in drug design.

    Industry: The compound’s unique structure makes it valuable in materials science, particularly in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,13-diphenyl-1,2,12,13-tetrazapentacyclo[128003,1204,9015,20]docosa-4,6,8,15,17,19-hexaene is unique due to its specific pentacyclic structure and the presence of diphenyl groups

Properties

CAS No.

75615-05-3

Molecular Formula

C30H28N4

Molecular Weight

444.6 g/mol

IUPAC Name

2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene

InChI

InChI=1S/C30H28N4/c1-3-13-25(14-4-1)33-29-27-17-9-7-11-23(27)20-22-32(29)34(26-15-5-2-6-16-26)30-28-18-10-8-12-24(28)19-21-31(30)33/h1-18,29-30H,19-22H2

InChI Key

APMRCQAMZADPEL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C3=CC=CC=C31)N(N4CCC5=CC=CC=C5C4N2C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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